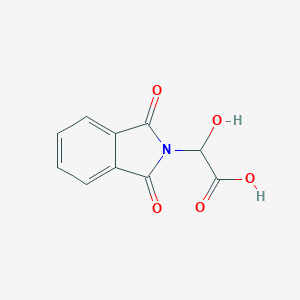![molecular formula C10H10N2OS B039569 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one CAS No. 120079-42-7](/img/structure/B39569.png)
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that has been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Mechanism Of Action
The mechanism of action of 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one is not fully understood. However, it has been suggested that the compound may inhibit DNA synthesis and induce apoptosis in cancer cells. It has also been reported to inhibit the replication of influenza A virus by targeting the viral RNA polymerase.
Biochemical And Physiological Effects
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of influenza A virus by targeting the viral RNA polymerase. Additionally, it has been reported to exhibit antibacterial activity against Staphylococcus aureus.
Advantages And Limitations For Lab Experiments
One advantage of using 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one in lab experiments is its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the study of 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one. One possible direction is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another direction is the exploration of its potential applications in other areas of medicinal chemistry, such as antifungal and antiparasitic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of acetic anhydride. The resulting compound is then reacted with hydrazine hydrate to form the final product. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer properties by inducing apoptosis in cancer cells. It has also been reported to exhibit antiviral activity against influenza A virus and antibacterial activity against Staphylococcus aureus.
properties
CAS RN |
120079-42-7 |
|---|---|
Product Name |
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one |
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-2-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-9-7(4-6-14-9)11-8-3-1-2-5-12(8)10/h4,6H,1-3,5H2 |
InChI Key |
MDBDJWQGOKYJOW-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=NC3=C(C2=O)SC=C3)C1 |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=O)SC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



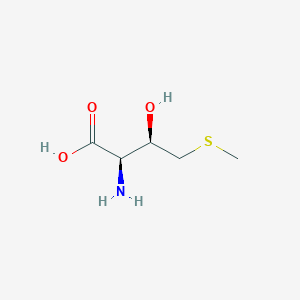
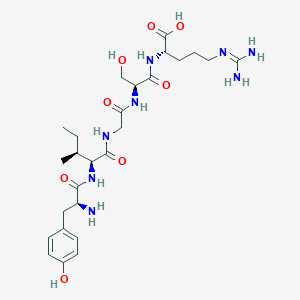

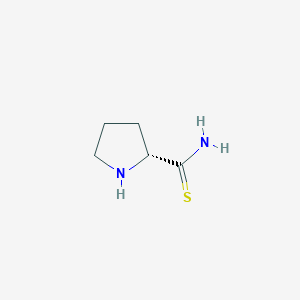



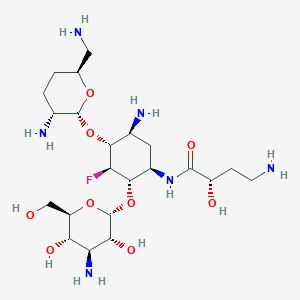
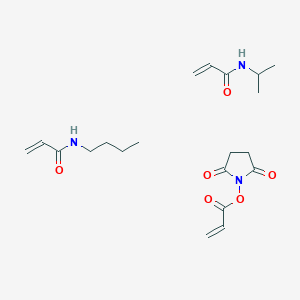
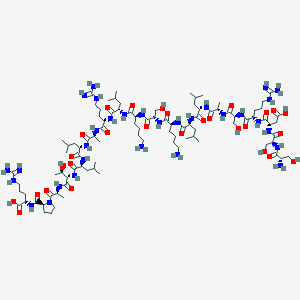

![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
